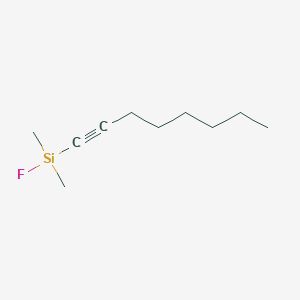

Fluoro(dimethyl)(oct-1-yn-1-yl)silane

Description

Properties

CAS No. |

665012-70-4 |

|---|---|

Molecular Formula |

C10H19FSi |

Molecular Weight |

186.34 g/mol |

IUPAC Name |

fluoro-dimethyl-oct-1-ynylsilane |

InChI |

InChI=1S/C10H19FSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-8H2,1-3H3 |

InChI Key |

ZTRQUASAUNMDBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#C[Si](C)(C)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Fluoro(dimethyl)(oct-1-yn-1-yl)silane typically involves the reaction of oct-1-yne with dimethylfluorosilane under specific conditions . The reaction is carried out in the presence of a catalyst, often a transition metal catalyst, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Fluoro(dimethyl)(oct-1-yn-1-yl)silane undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.

Addition Reactions: The triple bond in the oct-1-yn-1-yl group can undergo addition reactions with various reagents.

Common reagents used in these reactions include halogens, hydrogen peroxide, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluoro(dimethyl)(oct-1-yn-1-yl)silane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: The compound’s unique structure makes it useful in studying silicon-based biochemistry.

Industry: Used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which Fluoro(dimethyl)(oct-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorine atom can participate in hydrogen bonding, while the oct-1-yn-1-yl group can engage in π-π interactions with aromatic systems . These interactions influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Reactivity in Catalytic Reactions

- Cycloalkyl-Substituted Alkynylsilanes : In a gold-catalyzed cyclization reaction, cycloalkyl-substituted alkynylsilanes achieved yields of 73% and 66% under optimized conditions. In contrast, (oct-1-yn-1-yl)silane (lacking fluorine) exhibited sluggish reactivity, yielding only 36% under identical conditions. This suggests that steric hindrance from the linear octyne chain or electronic effects may impede reactivity compared to cyclic analogs .

- Chlorodimethyl(perfluorooctyl)silane : The presence of a reactive chlorine substituent in this compound facilitates nucleophilic substitution, whereas the fluorine in Fluoro(dimethyl)(oct-1-yn-1-yl)silane confers greater stability but reduced electrophilicity. This difference impacts their utility in surface modification or polymer grafting .

Physical and Surface Properties

- Hydrophobicity: Fluorinated silanes like this compound exhibit superior hydrophobicity (logP ~11–12 estimated) compared to non-fluorinated analogs. For instance, Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy-) has a logP of 11.61, highlighting the contribution of fluorine to lipophilicity .

- Thermal Stability : Fluorine’s strong Si–F bond (bond energy ~552 kJ/mol) enhances thermal resistance compared to Si–Cl or Si–O bonds. This property is advantageous in high-temperature applications, such as coatings or composite materials .

Data Tables

Table 1: Key Properties of Selected Silanes

*Estimated based on analogous fluorinated silanes.

Table 2: Substituent Effects on Reactivity and Stability

| Substituent | Reactivity | Stability | Example Compound |

|---|---|---|---|

| Fluorine | Moderate | High | This compound |

| Chlorine | High | Moderate | Chlorodimethyl(perfluorooctyl)silane |

| Methoxy | Low | Moderate | Dimethoxy(naphthalen-1-yl)silane |

| Terminal Alkyne | High | Moderate | (Oct-1-yn-1-yl)dimethylsilane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.